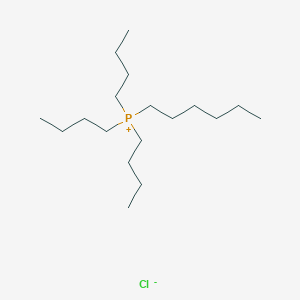
Tributyl(hexyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(hexyl)phosphanium chloride is an organic compound with the chemical formula C18H40ClP. It is a type of quaternary phosphonium salt, which is characterized by the presence of a positively charged phosphorus atom bonded to four alkyl groups and a chloride anion. This compound is known for its applications in various chemical processes, particularly in the field of ionic liquids and electroplating.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(hexyl)phosphanium chloride can be synthesized through the reaction of tributylphosphine with hexyl chloride. The reaction typically takes place in an organic solvent such as N,N-dimethylformamide (DMF) under heating and pressurizing conditions. A free radical initiator is often added to facilitate the reaction. The molar ratio of tributylphosphine to hexyl chloride is usually maintained between 0.5:1 to 1.5:1 .
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of mixed solvents, such as a combination of organic solvents and water, helps in reducing the toxicity and environmental impact of the process. The reaction mixture is typically heated to around 148-152°C and maintained under these conditions for several hours to ensure complete conversion .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(hexyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Tributyl(hexyl)phosphine oxide.
Reduction: Tributyl(hexyl)phosphine.
Substitution: Various phosphonium salts depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Tributyl(hexyl)phosphanium chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tributyl(hexyl)phosphanium chloride in electroplating involves its interaction with suppressors and accelerators in the electroplating bath. The compound acts as a leveler, inhibiting copper ion reduction at the mouth of microvias while allowing reduction at the bottom. This results in a uniform copper deposition . The molecular interactions involve adsorption and competition with other additives, ensuring efficient and void-free filling of microvias.
Comparación Con Compuestos Similares
Similar Compounds
Trihexyl(tetradecyl)phosphonium chloride: Another quaternary phosphonium salt with similar applications in ionic liquids and electroplating.
Tributyl(tetradecyl)phosphonium chloride: Used in similar electroplating processes and as a surfactant in flotation separation.
Uniqueness
Tributyl(hexyl)phosphanium chloride is unique due to its specific alkyl chain length, which provides distinct properties in terms of solubility, reactivity, and interaction with other compounds. Its effectiveness as a leveler in electroplating is particularly notable, as it offers superior performance compared to other phosphonium salts .
Propiedades
Número CAS |
56375-76-9 |
|---|---|
Fórmula molecular |
C18H40ClP |
Peso molecular |
322.9 g/mol |
Nombre IUPAC |
tributyl(hexyl)phosphanium;chloride |
InChI |
InChI=1S/C18H40P.ClH/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
AEMACIJBXGZKLE-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14642818.png)

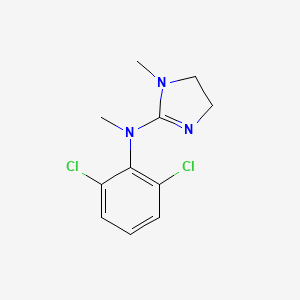
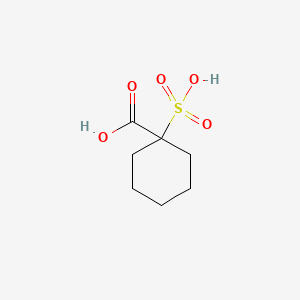
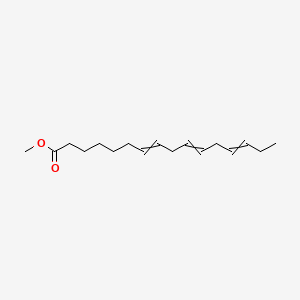
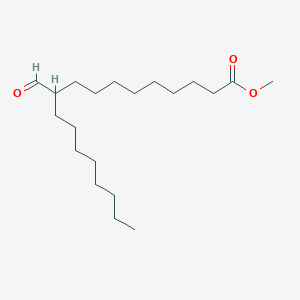



![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14642869.png)




